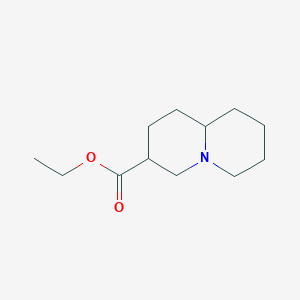

Ethyl octahydro-2H-quinolizine-3-carboxylate

説明

Historical Context and Discovery of Quinolizidine Derivatives

Quinolizidine alkaloids (QAs) represent a class of nitrogen-containing heterocyclic compounds first identified in the early 20th century. The structural elucidation of lupinine, isolated from Lupinus luteus in 1938, marked a pivotal milestone in QA research. These compounds are biosynthesized from lysine via the cadaverine pathway, involving oxidative deamination and cyclization reactions. Early studies focused on their natural occurrence in Leguminosae plants, such as Sophora and Thermopsis species, which were traditionally used in herbal medicine for their antipyretic and antimicrobial properties.

The development of chromatographic and spectroscopic techniques in the mid-20th century enabled the isolation of over 397 QAs, categorized into 20 structural classes. Among these, derivatives like sparteine and cytisine gained attention for their pharmacological potential, laying the groundwork for synthetic modifications, including the development of ethyl octahydro-2H-quinolizine-3-carboxylate.

Table 1: Representative Quinolizidine Alkaloids and Their Sources

Significance of this compound in Chemical Research

This compound (C₁₂H₂₁NO₂, MW: 211.30 g/mol) is a synthetic QA derivative characterized by a bicyclic quinolizidine core esterified at the C-3 position. Its significance stems from:

- Structural Versatility : The compound serves as a scaffold for synthesizing pharmacologically active molecules. For instance, modifications of its ester group have yielded derivatives with enhanced antiviral activity against influenza A and HIV-1.

- Drug Discovery : Molecular docking studies highlight its potential in targeting viral proteases, such as SARS-CoV-2 main protease (Mᵖʳᵒ), owing to its ability to form hydrogen bonds with residues like Gln110.

- Chemical Probes : Its rigid bicyclic structure aids in studying receptor-ligand interactions, particularly in nicotinic acetylcholine receptor research.

Overview of Bicyclic Nitrogen-Containing Heterocycles

Bicyclic nitrogen-containing heterocycles, such as quinolizidines, are critical in organic chemistry due to their stereochemical complexity and bioactivity. These compounds feature:

- Structural Diversity : Variations include fused, bridged, and spirocyclic systems. For example, the quinolizidine core in this compound consists of a 6/6 bicyclic system with a bridgehead nitrogen atom.

- Synthetic Applications : Their synthesis often involves cycloaddition reactions or ring-closing metathesis. A notable method for QA derivatives employs Lawesson’s reagent for thionation, enabling the introduction of sulfur atoms into the heterocycle.

- Biological Relevance : The nitrogen atom’s lone pair facilitates interactions with biological targets, such as enzymes and ion channels.

特性

IUPAC Name |

ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZXKPBSHGFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2CCCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256561 | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76211-05-7 | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76211-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl octahydro-2H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydro-2H-quinolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with an appropriate ester in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反応の分析

Types of Reactions

Ethyl octahydro-2H-quinolizine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinolizine derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with different functional groups, while reduction may produce various reduced forms of the compound .

科学的研究の応用

Antibacterial Properties

Ethyl octahydro-2H-quinolizine-3-carboxylate and its derivatives have been investigated for their antibacterial properties. A study highlighted the synthesis of fluoroquinolone derivatives, which are known for their effectiveness against bacterial infections. The compound serves as a key intermediate in developing these derivatives, showcasing its potential in pharmaceutical applications .

Antinociceptive Effects

Research indicates that compounds similar to this compound may exhibit antinociceptive effects through modulation of opioid receptors. This suggests potential applications in pain management therapies .

Medicinal Chemistry Applications

The compound is primarily utilized in the synthesis of bioactive molecules, particularly in the development of antibiotics. Its structural features allow it to be modified into various derivatives that can enhance bioactivity against specific pathogens. For instance, the transformation of this compound into oxolinic acid, an antibiotic used for treating urinary tract infections, illustrates its medicinal relevance .

Case Study 1: Synthesis of Quinolone Derivatives

A study conducted on the synthesis of quinolone carboxylic acids demonstrated the effectiveness of this compound as an intermediate. The research optimized reaction conditions using different catalysts and solvents, achieving high yields (up to 97%) for the desired products within short time frames .

| Catalyst | Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Mo132 | Water | 97 | 30 |

| None | Various | 45 | >120 |

Case Study 2: Antibacterial Activity Evaluation

Another investigation evaluated the antibacterial efficacy of synthesized quinolone derivatives derived from this compound against various bacterial strains. The results indicated significant activity, supporting its use as a scaffold for developing new antibiotics .

作用機序

The mechanism of action of ethyl octahydro-2H-quinolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Key Comparative Insights

Structural Complexity and Rigidity: this compound’s saturated bicyclic system provides greater conformational rigidity compared to monocyclic esters like ethyl piperidine-4-carboxylate (similarity score: 0.90). This rigidity may enhance binding specificity in biological systems but complicates synthetic accessibility .

Functional Group Variations: The 4-oxo-4H-quinolizine derivatives (e.g., compounds from and ) feature an oxo group, which enhances electrophilicity and enables further functionalization (e.g., nitration, reduction) . In contrast, the fully saturated octahydro derivative lacks such reactive sites, favoring stability over reactivity .

Biological and Commercial Relevance: Compounds like methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (similarity score: 0.84) are structurally analogous to tropane alkaloids, underscoring their utility in neurological drug discovery . This compound’s discontinued commercial status () suggests niche applications or challenges in large-scale synthesis.

Stereochemical Considerations: Unlike derivatives with defined stereocenters (e.g., tropane analogs), this compound’s undefined stereochemistry may limit its use in enantioselective synthesis unless resolved .

生物活性

Ethyl octahydro-2H-quinolizine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, pharmacological applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure features a quinolizine ring, which is significant for its biological interactions. The compound can undergo various chemical reactions, which are essential for its functional applications in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. These activities are attributed to the compound's ability to disrupt microbial membranes and inhibit essential metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Inhibits growth of fungal pathogens | |

| Pharmacological | Potential use as a pharmaceutical intermediate |

Pharmacological Applications

This compound is being investigated for its role as a pharmaceutical precursor . Its unique structure allows it to serve as a building block for the synthesis of more complex organic molecules, which may have therapeutic effects.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as:

- Inhibition of microbial growth: By disrupting essential cellular processes.

- Modulation of metabolic pathways: Affecting the activity of enzymes involved in metabolism.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in treating infections caused by resistant strains of bacteria. For instance, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent.

In Vivo Studies

In vivo studies have shown promising results regarding the efficacy of this compound in animal models. These studies indicate that the compound not only possesses antimicrobial properties but also shows low toxicity levels, making it a candidate for further development in clinical settings.

Q & A

Q. What strategies reconcile conflicting computational and experimental data on the compound’s electronic properties?

- Methodological Answer : Cross-validate DFT-predicted HOMO/LUMO levels with cyclic voltammetry. UV-Vis spectroscopy coupled with time-dependent DFT (TD-DFT) refines electronic transition assignments. Discrepancies may arise from solvent effects or basis set limitations .

Key Methodological Insights from Evidence:

- Synthesis : Piperidine catalysis and ethanol reflux are common in heterocyclic ring formation .

- Crystallography : SHELX software dominates small-molecule refinement, with hydrogen-bonding patterns critical for structure validation .

- Bioactivity : Structural hybridization (e.g., quinoline-quinoxaline systems) enhances antimicrobial potential but requires rigorous dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。